N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Properties
Molecular Formula |
C25H24N4O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-3-18-10-12-20(13-11-18)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-19-8-6-17(2)7-9-19/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
OZVQXDSEHPTNBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)C)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the 4-ethylphenyl and 4-methylbenzyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethylphenyl)-2-(3-(4-isopropylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(4-ethylphenyl)-2-(3-(4-pyridinylmethylene)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties. Its combination of the pyrido[3,2-d]pyrimidine core with the 4-ethylphenyl and 4-methylbenzyl groups sets it apart from similar compounds, potentially offering unique advantages in various applications.
Biological Activity
N-(4-ethylphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological effects based on available research findings.
Chemical Structure and Properties
The compound features a pyrido-pyrimidine backbone with substituents that enhance its biological activity. Its molecular formula is , and it has a molecular weight of approximately 396.45 g/mol. The presence of the ethyl and methyl groups contributes to its lipophilicity, which may influence its pharmacokinetic properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrido-pyrimidine core through cyclization reactions followed by acylation to introduce the acetamide functionality. Detailed synthetic routes can vary based on the specific substituents used.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrido-pyrimidines have shown efficacy against various cancer cell lines. A notable study demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against human tumor cells such as Mia PaCa-2 and PANC-1 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | Mia PaCa-2 | 5.0 |
| 2 | PANC-1 | 7.5 |
| 3 | RKO | 6.0 |
| 4 | LoVo | 8.0 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar derivatives have been tested against various pathogens including Staphylococcus aureus and Escherichia coli. The antimicrobial activity was assessed using disk diffusion methods, revealing promising results with minimum inhibitory concentrations (MICs) below 20 µg/mL for certain derivatives .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.62 |
| Escherichia coli | 18.75 |
| Candida albicans | 20.00 |
The proposed mechanism of action for compounds like this compound involves inhibition of key enzymes involved in cell proliferation and survival pathways. For example, they may inhibit topoisomerase II or affect DNA replication processes .
Case Studies
Several case studies have focused on the structure-activity relationships (SAR) of similar compounds:
- Study on Antitumor Activity : A series of pyrido-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on different cancer cell lines. The findings indicated that modifications to the side chains significantly influenced their potency against cancer cells.
- Antimicrobial Evaluation : Research involving antimicrobial testing revealed that specific substitutions enhanced activity against resistant strains of bacteria, indicating potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
